molecular formula C6H6O3S B160852 2,2-Dihydroxy-1-(thiophen-2-yl)ethanone CAS No. 138380-43-5

2,2-Dihydroxy-1-(thiophen-2-yl)ethanone

Cat. No. B160852
CAS RN: 138380-43-5
M. Wt: 158.18 g/mol
InChI Key: QWJMABWHVYMFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” is a chemical compound that is part of a collection of rare and unique chemicals . It has a molecular formula of C12H10O3S . It can be used as a catalyst, an intermediate in organic synthesis, and a raw material for the synthesis of functional materials .


Synthesis Analysis

The preparation method of “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” usually involves the reaction of 2-thiophenone and methyl iodide . The reaction occurs under alkaline conditions to generate the compound .


Molecular Structure Analysis

The molecular structure of “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” is represented by the linear formula C12H10O3S . The molecular weight of the compound is 234.276 .


Physical And Chemical Properties Analysis

“2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” appears as a white crystalline powder . It has a molecular weight of 250.34 . The compound has a melting point of 176-178 degrees Celsius . It is soluble in alcohol and acetonitrile, but only slightly soluble in water .

Scientific Research Applications

Early Discovery Research

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of research to explore its potential applications and properties .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including 2,2-Dihydroxy-1-(thiophen-2-yl)ethanone, have been used in the synthesis of a variety of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have properties that can help protect metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

Metal Ion Detection

Some thiophene derivatives have been used to evaluate the selectivity of probes with various metal ions . This can be important in environmental monitoring and industrial processes .

Tyrosinase Inhibition

The catechol moiety (2,4-dihydroxyl groups) of 2,2-Dihydroxy-1-(thiophen-2-yl)ethanone plays a crucial role in tyrosinase inhibition . Tyrosinase is an enzyme that is critical to the production of melanin, and inhibitors can be used in the treatment of disorders related to melanin overproduction .

Safety and Hazards

While there is limited toxicity information available for “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone”, it should still be handled and stored correctly . Protective measures, including gloves, safety glasses, and laboratory coats, should be worn when handling and touching the compound . Inhalation or skin contact should be avoided, and swallowing the compound should be prevented .

Future Directions

The future directions for “2,2-Dihydroxy-1-(thiophen-2-yl)ethanone” could involve further exploration of its potential uses in the synthesis of functional materials and compounds with antioxidant, antibacterial, and antitumor activities . More research could also be conducted to better understand its chemical reactions and mechanism of action.

properties

IUPAC Name

2,2-dihydroxy-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMABWHVYMFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dihydroxy-1-(thiophen-2-yl)ethanone

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